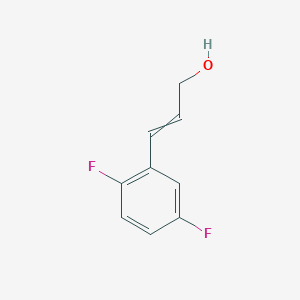
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8F2O It is a derivative of cinnamyl alcohol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the fluorination of cinnamyl alcohol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) to enhance the reaction rate and selectivity.
Another method involves the use of Grignard reagents. In this approach, 2,5-difluorobenzyl chloride is reacted with a Grignard reagent, followed by hydrolysis to yield this compound. This method is advantageous due to its high yield and relatively simple reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly fluorinating agents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2,5-difluorocinnamaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to 2,5-difluorocinnamylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, mild temperatures, and anhydrous conditions.
Reduction: LiAlH4, ether solvents, and low temperatures.
Substitution: NaOMe or KOtBu, polar aprotic solvents, and elevated temperatures.
Major Products Formed
Oxidation: 2,5-Difluorocinnamaldehyde
Reduction: 2,5-Difluorocinnamylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated nature may enhance its bioavailability and metabolic stability.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
For example, in antimicrobial applications, this compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:
Cinnamyl alcohol: The non-fluorinated parent compound. It has similar chemical reactivity but lacks the enhanced properties conferred by the fluorine atoms.
2,5-Difluorobenzyl alcohol: A simpler fluorinated alcohol with similar reactivity but different applications due to the absence of the cinnamyl group.
2,5-Difluorocinnamaldehyde: The oxidized form of this compound. It has different reactivity and applications, particularly in organic synthesis.
The uniqueness of this compound lies in its combination of the cinnamyl structure with fluorine atoms, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2 |
InChI Key |
NOZCEBQQKKTOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















